A Technical Guide to 3-(2-Bromophenyl)pyrrolidine Hydrochloride: A Key Intermediate in Modern Drug Discovery
A Technical Guide to 3-(2-Bromophenyl)pyrrolidine Hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Arylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs and countless clinical candidates.[1] Its non-planar, sp³-rich structure provides access to a three-dimensional chemical space that is often crucial for achieving high-affinity and selective interactions with biological targets.[2] When substituted at the 3-position with an aryl group, the resulting 3-arylpyrrolidine motif becomes a core component of molecules targeting the central nervous system (CNS), among other therapeutic areas.[3] Specifically, these structures are recognized as potent and selective ligands for critical neurotransmitter receptors, including serotonin and dopamine receptors.[3]
3-(2-Bromophenyl)pyrrolidine hydrochloride emerges as a particularly valuable building block in this context. It strategically combines the proven pyrrolidine core with a synthetically versatile "handle"—the ortho-bromophenyl group. This bromine atom is primed for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of the chemical space around the phenyl ring. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important research chemical.
Core Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | 3-(2-Bromophenyl)pyrrolidine hydrochloride | [4][5] |
| CAS Number | 1203682-28-3 | [4][5] |
| Molecular Formula | C₁₀H₁₃BrClN | [4][5] |
| Molecular Weight | 262.57 g/mol | [4] |
| Physical Form | Powder | [5] |
| Purity | Typically ≥95% - 97% | [4][5] |
| Storage | Store at room temperature under an inert atmosphere. | [4] |
Synthetic Pathways: Accessing the Core Scaffold
Representative Synthesis Protocol: Palladium-Catalyzed Hydroarylation
This method involves the direct coupling of an aryl halide with a pyrroline, forming the crucial C-C bond at the 3-position.
Step 1: Preparation of N-Boc-3-pyrroline. Commercially available pyrrole is first reduced to 3-pyrroline, which is then protected, typically with a tert-butyloxycarbonyl (Boc) group, to ensure stability and control reactivity in the subsequent coupling step.
Step 2: Palladium-Catalyzed Hydroarylation. N-Boc-3-pyrroline is reacted with 1-bromo-2-iodobenzene or a similar arylating agent in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination.
Step 3: Deprotection and Salt Formation. The Boc-protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). Subsequent treatment with hydrochloric acid yields the final 3-(2-Bromophenyl)pyrrolidine hydrochloride salt, which is typically a solid that is easier to handle, purify, and store than the freebase.
Caption: Key reaction pathways for 3-(2-Bromophenyl)pyrrolidine.
Applications in Drug Discovery
The 3-arylpyrrolidine scaffold is a cornerstone in the development of therapeutics for CNS disorders. The ability to modify both the pyrrolidine nitrogen and the aryl ring of 3-(2-Bromophenyl)pyrrolidine hydrochloride allows for fine-tuning of properties such as:
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Receptor Affinity and Selectivity: Small changes to the substituents can dramatically alter the binding profile at dopamine, serotonin, or other CNS receptors.
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Pharmacokinetic Properties: Modifications can be made to improve solubility, metabolic stability, and cell permeability, which are critical for developing orally bioavailable CNS drugs. [2]* Structure-Activity Relationship (SAR) Studies: The synthetic tractability of this building block makes it ideal for rapidly generating libraries of analogs to build a comprehensive understanding of the SAR for a given biological target.
Safety and Handling
As a hydrochloride salt of an amine, 3-(2-Bromophenyl)pyrrolidine hydrochloride should be handled with appropriate care in a laboratory setting.
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Hazard Classifications: Warning. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [5]* GHS Pictogram: GHS07 (Exclamation mark). [5]* Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.
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Storage: Keep the container tightly closed and store in a dry place at room temperature, preferably under an inert atmosphere to prevent degradation. [4]
Conclusion
3-(2-Bromophenyl)pyrrolidine hydrochloride is a high-value chemical intermediate that provides a direct entry point to the pharmacologically significant 3-arylpyrrolidine class of compounds. Its bifunctional nature—a reactive secondary amine and a versatile aryl bromide—offers medicinal chemists a powerful platform for scaffold decoration and lead optimization. Its primary application lies in the discovery and development of novel therapeutics, particularly for CNS disorders, where the precise spatial arrangement and electronic properties of the molecule are paramount for achieving desired biological activity.
References
- Synthesis of 3‐aryl pyrrolidines: A highlights. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. (2018). ChemRxiv. [Link]
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). PubMed. [Link]
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). ResearchGate. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS - Unipa. Retrieved January 30, 2026, from [Link]
- 3-(2-Bromophenyl)pyrrolidine hydrochloride. (n.d.). Lead Sciences. Retrieved January 30, 2026, from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. iris.unipa.it [iris.unipa.it]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 3-(2-Bromophenyl)pyrrolidine hydrochloride - Lead Sciences [lead-sciences.com]
- 5. 3-(2-bromophenyl)pyrrolidine hydrochloride | 1203682-28-3 [sigmaaldrich.com]
- 6. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
